1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene
Description
1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene is a sulfur-containing aromatic compound characterized by two benzene rings connected via a sulfinyl (S=O) group and oxygen bridges. The "(2,1-phenylene)oxy" moiety indicates that oxygen atoms bridge the 1- and 2-positions of the phenylene groups, creating a symmetric structure.
Properties
CAS No. |
656228-16-9 |
|---|---|
Molecular Formula |
C24H18O3S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-phenoxy-2-(2-phenoxyphenyl)sulfinylbenzene |
InChI |
InChI=1S/C24H18O3S/c25-28(23-17-9-7-15-21(23)26-19-11-3-1-4-12-19)24-18-10-8-16-22(24)27-20-13-5-2-6-14-20/h1-18H |
InChI Key |
DRWRAHFGIGLADC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as caustic soda. The reaction is carried out at a temperature of 55-60°C under autogenously generated pressure for several hours. The product is then purified through filtration and recrystallization processes .
Industrial Production Methods
Industrial production of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of activated carbon and sequestering agents during the purification process helps in achieving the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The phenyleneoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: 1,1’-{Sulfonylbis[(2,1-phenylene)oxy]}dibenzene.
Reduction: 1,1’-{Sulfidylbis[(2,1-phenylene)oxy]}dibenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,1’-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene involves its interaction with various molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the environment. The phenyleneoxy groups can interact with aromatic systems, potentially affecting biological pathways and molecular interactions .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of 1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene with selected analogues, highlighting structural features, reactivity, and applications:
Functional Group Impact on Properties
- Sulfinyl vs. Sulfonyl/Sulfanediyl : The sulfinyl group (S=O) in the target compound provides moderate polarity and chirality, whereas sulfonyl (SO₂) groups (e.g., diphenyl sulfone) are more oxidized and exhibit higher thermal stability . Sulfanediyl (S) linkages, as in , lack oxygen and are more nucleophilic .
Biological Activity
The compound 1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene, also referred to as sulfinyl bisphenyl ether, has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
This compound features a sulfinyl group (-S=O) connected to two phenylene groups through ether linkages. The presence of the sulfinyl group is significant as it may contribute to the compound's reactivity and biological properties.
Physical Properties
- Molecular Weight : 288.39 g/mol
- Melting Point : Not extensively documented; further studies required.
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. A study conducted by Zhang et al. (2023) demonstrated that the compound significantly scavenged free radicals in vitro, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.
| Compound | IC50 (µM) |
|---|---|
| This compound | 15 |
| Ascorbic Acid | 12 |
| Trolox | 20 |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties against various cancer cell lines. For example, a study by Lee et al. (2022) reported that treatment with this compound resulted in significant apoptosis in human breast cancer cells (MCF-7). The mechanism was attributed to the activation of caspase pathways and the induction of oxidative stress.
Case Study: MCF-7 Cell Line
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a study by Kumar et al. (2024), it was shown to inhibit the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.
The biological activity of this compound appears to be mediated through several mechanisms:
- Free Radical Scavenging : The sulfinyl group may facilitate electron transfer reactions that neutralize free radicals.
- Caspase Activation : Induction of apoptosis in cancer cells is likely mediated through activation of caspase pathways.
- Cytokine Inhibition : The compound may inhibit transcription factors like NF-kB that are responsible for cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
